

YZL-51N solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624

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Application Notes and Protocols: YZL-51N

For Researchers, Scientists, and Drug Development Professionals

Introduction

YZL-51N is a potent and selective inhibitor of Sirtuin 7 (SIRT7), a member of the NAD⁺-dependent deacetylase family.[1][2][3] SIRT7 plays a critical role in various cellular processes, including DNA damage repair, chromatin remodeling, and gene transcription, making it a promising therapeutic target in oncology.[2][4] **YZL-51N** functions by competitively binding to the NAD⁺ pocket of SIRT7, thereby impairing its enzymatic activity.[1][2][3] This inhibition weakens DNA damage repair mechanisms in cancer cells and suppresses their survival.[1][2] Preclinical studies have demonstrated its potential in combined chemo-radiotherapy for colorectal cancer.[2][3]

These application notes provide detailed protocols for the solubilization and experimental use of **YZL-51N** for both in vitro and in vivo research.

Physicochemical and Biological Properties

Property	Value	Source
Molecular Formula	C17H14O7	[1]
Molecular Weight	330.29 g/mol	[1]
Appearance	Light yellow to yellow solid	[1]
CAS Number	3031072-69-9	[1]
Mechanism of Action	Selective, NAD ⁺ -competitive inhibitor of SIRT7	[1][2]
IC50 (SIRT7)	12.71 μ M	[1]
Binding Affinity (KD for SIRT7)	1.02 μ M	[2]

Solubility and Stock Solution Preparation

Proper solubilization and storage of **YZL-51N** are crucial for experimental success and reproducibility. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]

In Vitro Stock Solution (DMSO)

Parameter	Recommendation
Solvent	Dimethyl Sulfoxide (DMSO)
Maximum Solubility	33.33 mg/mL (100.91 mM)
Preparation Method	To achieve maximum solubility, ultrasonic treatment and warming to 60°C are recommended.[1]
Storage (Aliquoted)	-80°C for up to 6 months; -20°C for up to 1 month.[1]

Stock Solution Dilution Table (for 100.91 mM Stock)

Target Concentration	Volume of Stock	Volume of Diluent (e.g., Media)	Final Volume
10 mM	99.1 μ L	900.9 μ L	1 mL
1 mM	9.91 μ L	990.09 μ L	1 mL
100 μ M	0.99 μ L	999.01 μ L	1 mL
40 μ M	0.4 μ L	999.6 μ L	1 mL

Note: Further dilutions into aqueous buffers or cell culture media should be made immediately prior to use. Avoid repeated freeze-thaw cycles of the stock solution.

In Vivo Formulation

For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.^[1] The specific formulation may vary based on the experimental model and administration route. A common approach involves a multi-component solvent system to ensure solubility and biocompatibility.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol details the use of **YZL-51N** to assess its effect on the proliferation of colorectal cancer cell lines.

1. Cell Culture:

- Culture HCT116, HT29, or SW620 cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Seeding:

- Harvest cells using trypsin and perform a cell count.
- Seed 2,000-5,000 cells per well in a 96-well plate.
- Allow cells to adhere overnight.

3. Treatment:

- Prepare serial dilutions of **YZL-51N** in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
- Replace the culture medium in each well with the medium containing the desired concentration of **YZL-51N** (e.g., 0-50 μM). Include a vehicle control (DMSO only).
- Incubate the plate for 48 hours.[\[2\]](#)

4. Proliferation Assessment (e.g., using CCK-8):

- Add 10 μL of CCK-8 solution to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

- Subtract the absorbance of blank wells (medium only).
- Calculate cell viability as a percentage relative to the vehicle-treated control.
- Plot a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for H3K18 Acetylation

This protocol is designed to detect the increase in histone H3 lysine 18 acetylation (H3K18ac), a direct downstream marker of SIRT7 inhibition.

1. Cell Culture and Treatment:

- Seed HCT116 or HT29 cells in 6-well plates and allow them to reach 70-80% confluency.
- Treat cells with varying concentrations of **YZL-51N** (e.g., 0, 10, 20, 40 μM) for 8 hours.[\[1\]](#)

2. Histone Extraction:

- Wash cells with ice-cold PBS.
- Lyse cells and extract histones using a commercial kit or an acid extraction protocol.

3. Protein Quantification:

- Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

4. Western Blotting:

- Separate equal amounts of protein (e.g., 15-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against H3K18ac overnight at 4°C.
- Use an antibody against total Histone H3 as a loading control.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **YZL-51N** in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Cell Implantation:

- Subcutaneously inject BALB/c nude mice with HCT116 cells (e.g., 5×10^6 cells in PBS or Matrigel).[\[2\]](#)

2. Tumor Growth and Grouping:

- Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (e.g., Vehicle Control, **YZL-51N**, Radiation, **YZL-51N** + Radiation).[\[2\]](#)

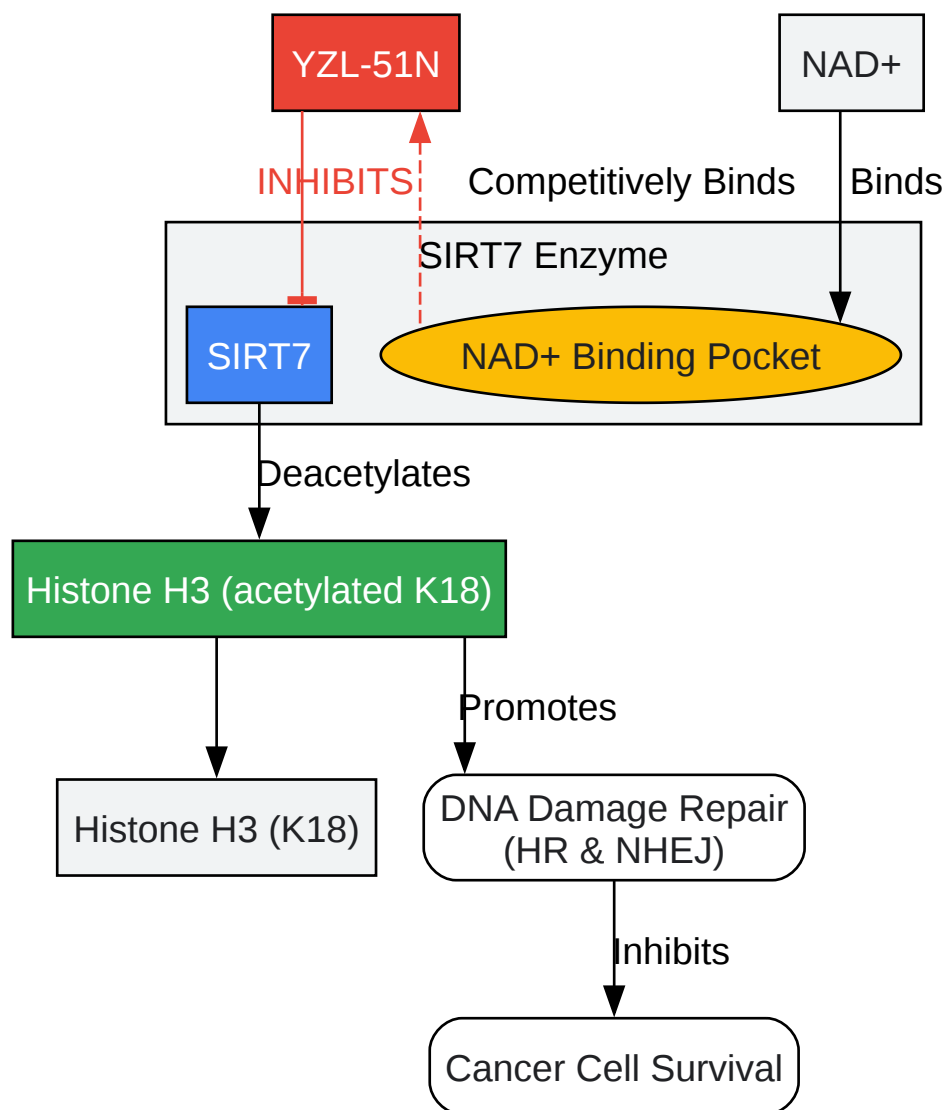
3. Treatment Administration:

- Prepare the **YZL-51N** formulation fresh for each injection.
- Administer **YZL-51N** via subcutaneous injection at a dose of 15 mg/kg.[\[1\]](#)[\[2\]](#)
- Treatment can be administered every 3 days.[\[2\]](#)
- For combination therapy, ionizing radiation (e.g., 3 Gy) can be administered after the **YZL-51N** injection on the same schedule.[\[2\]](#)

4. Monitoring and Endpoint:

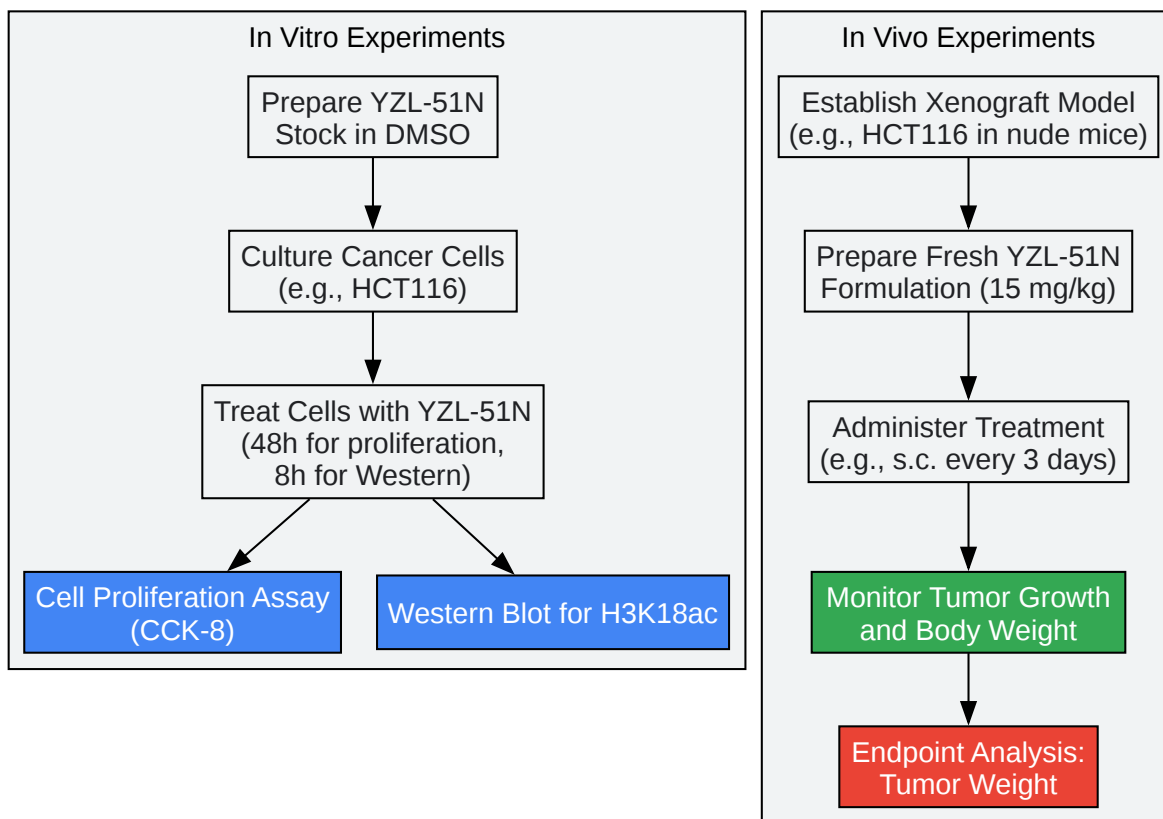
- Monitor tumor volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$) and body weight regularly (e.g., every 3 days).
- Continue treatment for the duration of the study (e.g., 15-21 days).
- At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.

Diagrams



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Caption: Mechanism of **YZL-51N** as a competitive inhibitor of SIRT7.



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Caption: General experimental workflow for **YZL-51N** studies.

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- To cite this document: BenchChem. [YZL-51N solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583624#yzl-51n-solubility-and-preparation-for-experiments]

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